molecular formula C9H6N4O3 B13928816 7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine

7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine

Katalognummer: B13928816
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: PWABGHWBAXRPAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is a fluorescent compound widely used in various scientific fields. Its unique structure, which includes a nitro group and a benzoxadiazole ring, makes it highly valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of a propynyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine.

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the propynyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoxadiazole ring.

Wissenschaftliche Forschungsanwendungen

7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is extensively used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in cellular imaging to track biological processes and visualize cellular components.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.

    Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.

Wirkmechanismus

The mechanism by which 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.

    1-Palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A fluorescent analog of phosphatidylcholine used in lipid studies.

Uniqueness

7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a nitro group and a propynyl group, which provides distinct chemical reactivity and fluorescent properties. This makes it particularly valuable for applications requiring specific molecular interactions and high sensitivity in detection.

Eigenschaften

Molekularformel

C9H6N4O3

Molekulargewicht

218.17 g/mol

IUPAC-Name

4-nitro-N-prop-2-ynyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C9H6N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h1,3-4,10H,5H2

InChI-Schlüssel

PWABGHWBAXRPAK-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.